molecular formula C14H14Br2ClN B1604282 Bis(2-bromobenzyl)amine hydrochloride CAS No. 336615-45-3

Bis(2-bromobenzyl)amine hydrochloride

Cat. No. B1604282
M. Wt: 391.53 g/mol
InChI Key: KXMULHDKALNZDJ-UHFFFAOYSA-N
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Description

Bis(2-bromobenzyl)amine hydrochloride is a chemical compound with the molecular formula C14H13Br2N.HCl . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of Bis(2-bromobenzyl)amine hydrochloride consists of a nitrogen atom bonded to two 2-bromobenzyl groups and one hydrogen atom, forming an ammonium ion. This is then combined with a chloride ion to form the hydrochloride salt .


Chemical Reactions Analysis

While specific chemical reactions involving Bis(2-bromobenzyl)amine hydrochloride are not detailed in the search results, amines in general are known to act as weak organic bases. They can react with acids to form salts .


Physical And Chemical Properties Analysis

Bis(2-bromobenzyl)amine hydrochloride has a melting point of 165-168°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

“Bis(2-bromobenzyl)amine hydrochloride” is a chemical compound with the formula C₁₄H₁₃Br₂N·HCl and a molecular weight of 391.53 g/mol . It’s used in various scientific fields, including:

  • Bioprocessing : It may be used in the production of biopharmaceuticals .
  • Cell Culture and Transfection : It could be used in the process of introducing foreign DNA into cells .
  • Cell and Gene Therapy : It might be used in the development of treatments that modify genes to help fight or prevent disease .
  • Chromatography : It may be used in the process of separating a mixture by passing it in solution or suspension through a medium in which the components move at different rates .
  • Clinical Genomics : It could be used in the field of genomics focused on sequencing and analyzing genomes from clinical samples .
  • Analytical Chemistry : It might be used in the analysis of material samples to gain an understanding of their chemical composition and structure .

Safety And Hazards

Bis(2-bromobenzyl)amine hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2N.ClH/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16;/h1-8,17H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMULHDKALNZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=C2Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639953
Record name 1-(2-Bromophenyl)-N-[(2-bromophenyl)methyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-bromobenzyl)amine hydrochloride

CAS RN

336615-45-3
Record name 1-(2-Bromophenyl)-N-[(2-bromophenyl)methyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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